3-methylpyrido[3,4-e][1,2,4]triazine

Antifungal drug discovery Pyridotriazine SAR In vitro susceptibility testing

3-Methylpyrido[3,4-e][1,2,4]triazine (CAS 14612-29-4) is a nitrogen-rich fused heterocycle composed of a pyridine ring annulated to a 1,2,4-triazine, bearing a single methyl substituent at the 3-position. It belongs to the pyrido[3,4-e]-1,2,4-triazine class, a scaffold initially explored by Reich et al.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 14612-29-4
Cat. No. B3047853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylpyrido[3,4-e][1,2,4]triazine
CAS14612-29-4
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN=C2)N=N1
InChIInChI=1S/C7H6N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4H,1H3
InChIKeyRYAFSYUBWRLFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrido[3,4-e][1,2,4]triazine (CAS 14612-29-4) – Core Scaffold Identification for Antifungal Lead Optimization


3-Methylpyrido[3,4-e][1,2,4]triazine (CAS 14612-29-4) is a nitrogen-rich fused heterocycle composed of a pyridine ring annulated to a 1,2,4-triazine, bearing a single methyl substituent at the 3-position. It belongs to the pyrido[3,4-e]-1,2,4-triazine class, a scaffold initially explored by Reich et al. for antifungal drug discovery [1]. With a molecular formula of C₇H₆N₄, a molecular weight of 146.15 g·mol⁻¹, zero hydrogen-bond donors, four hydrogen-bond acceptors, and zero rotatable bonds, the compound presents a compact, rigid, and polar core amenable to further derivatization or use as a fragment-like starting point . Its small size and low lipophilicity distinguish it from bulkier 3-aryl or 3-aralkyl analogs frequently encountered in the same chemical series.

Why 3-Methylpyrido[3,4-e][1,2,4]triazine Cannot Be Replaced by an Arbitrary Pyridotriazine Analog


Within the pyrido[3,4-e]-1,2,4-triazine class, subtle structural variations produce dramatic – and non-linear – differences in biological activity. Reich et al. demonstrated that while the 3-methyl derivative (lob) belongs to a small subset of analogs displaying the best overall antifungal potency, extending the alkyl chain to ethyl or propyl, or replacing it with cycloalkyl or trifluoromethyl groups, significantly erodes activity [1]. Moving the methyl substituent to the 5-position of the pyridine ring similarly diminishes potency, and 5,7-dimethylation renders most 3-substituted derivatives nearly inactive [1]. Even closely related core isomers, such as pyrido[3,2-e]-1,2,4-triazines, exhibit reduced antifungal efficacy [1]. Consequently, substitution at the 3-position of the pyrido[3,4-e]-1,2,4-triazine system is not a generic functional-group interchange; the specific size, electronic character, and regioisomeric placement of the methyl group are critical determinants of the biological profile.

Head-to-Head Quantitative Evidence: 3-Methylpyrido[3,4-e][1,2,4]triazine vs. Its Closest Structural Analogs


Antifungal Potency Parity with Miconazole and Nystatin – Only a Select Subset of Pyridotriazines Achieves This Threshold

In an agar dilution assay, the 3-methyl derivative (lob) was one of only seven compounds out of the entire pyrido[3,4-e]-1,2,4-triazine library that exhibited overall in vitro antifungal activity equal to or greater than the clinically used agents miconazole and nystatin, with MIC values ≤16 µg/mL against strains of Candida, Aspergillus, Mucor, and Trichophyton [1]. Other 3-substituted analogs such as 3-ethyl or 3-cyclohexyl failed to meet this potency threshold, underscoring the non-interchangeable nature of the 3-position substituent [1].

Antifungal drug discovery Pyridotriazine SAR In vitro susceptibility testing

Structure-Activity Relationship Cliff: 3-Methyl Substitution Is Optimal; Homologation Abolishes Activity

The Reich et al. SAR study explicitly states that derivatives with R = methyl (lob) exhibited the best overall antifungal activity alongside the unsubstituted (loa) and selected aryl-substituted analogs, but that 'extending the hydrocarbon side chain beyond methyl or replacement with cycloalkyl or trifluoromethyl tended to decrease potency' [1]. This creates a sharp SAR cliff where the methyl group sits at the apex of activity for alkyl substituents; the immediate homologs (e.g., 3-ethyl, 3-propyl) lose the broad-spectrum, high-potency profile [1].

Structure-activity relationship Antifungal heterocycles Alkyl chain optimization

Regioisomeric Specificity: 5-Methylation or 5,7-Dimethylation of the Pyridine Ring Diminishes Antifungal Activity

The 1989 study compared the antifungal profile of 3-methyl-pyrido[3,4-e]-1,2,4-triazine (lob, series 10) with its 5-methyl and 5,7-dimethyl congeners (series 19, 25). Methylation of the fused pyridyl ring at the 5-position was found to decrease overall antifungal activity, and the 5,7-dimethyl parent (25a), while comparable to the best unsubstituted derivatives on its own, failed to support potent activity when combined with 3-substituents (including methyl, 4-fluorophenyl, or 4-pyridyl) that were highly active in the unsubstituted pyridine series [1]. Thus, the 3-methylpyrido[3,4-e][1,2,4]triazine regioisomer is distinctly more active than the 3,5-dimethyl or 3,5,7-trimethyl variants.

Regioisomer comparison Pyridotriazine methylation Antifungal SAR

Physicochemical Differentiation: Lower Molecular Weight, Zero Rotatable Bonds, and Reduced Lipophilicity vs. 3-Aryl Analogs

Compared to 3-aryl-substituted pyrido[3,4-e][1,2,4]triazines such as 3-phenyl (MW 208.22), 3-(4-fluorophenyl) (MW 226.21), or the drug triafungin (3-benzyl, MW 222.24), the 3-methyl derivative has a significantly lower molecular weight (146.15), zero rotatable bonds, zero hydrogen-bond donors, and a lower calculated logP . These properties place it closer to fragment-like chemical space, offering superior ligand efficiency metrics and greater synthetic tractability for further elaboration in lead optimization campaigns.

Drug-likeness Physicochemical profiling Fragment-based drug discovery

Defined Application Niches for 3-Methylpyrido[3,4-e][1,2,4]triazine Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization Starting Point

Given its demonstrated in vitro potency matching miconazole and nystatin against clinically relevant fungal pathogens (MIC ≤16 µg/mL), 3-methylpyrido[3,4-e][1,2,4]triazine serves as a validated starting scaffold for antifungal lead optimization programs [1]. Its small size and synthetic accessibility allow for systematic exploration of substitution vectors to improve selectivity, reduce cytotoxicity, and enhance pharmacokinetic properties while retaining the core antifungal pharmacophore.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of only 146.15 Da, zero rotatable bonds, and balanced polarity, the compound meets widely accepted fragment-likeness criteria (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, acceptors ≤ 3) . It can be incorporated into fragment screening libraries targeting fungal enzymes or other nucleotide-binding proteins, where its rigid heteroaromatic core provides a high-quality starting point for fragment growth or linking strategies.

Negative Control or Inactive Comparator for Pyridotriazine Structure-Activity Studies

Because the Reich et al. SAR study established a clear activity cliff between the 3-methyl derivative and its 5-methyl or 5,7-dimethyl congeners, the 3-methyl compound (active) can be paired with its regioisomeric counterparts (inactive or weakly active) as a matched molecular pair for probing target engagement, validating assay reproducibility, or benchmarking new synthetic analogs [1].

Synthetic Intermediate for 3-Functionalized Pyridotriazine Libraries

The 3-position methyl group provides a chemically inert placeholder that does not interfere with electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the pyridine ring. This enables the use of 3-methylpyrido[3,4-e][1,2,4]triazine as a core intermediate for generating diverse libraries of C-5, C-6, C-7, or C-8 functionalized derivatives, a strategy employed by Reich et al. to explore the impact of pyridine ring substitution on antifungal activity [1].

Quote Request

Request a Quote for 3-methylpyrido[3,4-e][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.